![molecular formula C18H20N2O2S B2520764 2-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide CAS No. 946320-48-5](/img/structure/B2520764.png)
2-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation, and O -methylation . Thiophene derivatives, which are part of the compound’s structure, can be synthesized by heterocyclization of various substrates .Chemical Reactions Analysis
The metabolism of new fentanyl analogs, which this compound may be a part of, can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation, and O -methylation . Phase II metabolic reactions can also be expected, comprising glucuronide or sulfate conjugate formation .Physical And Chemical Properties Analysis
Specific physical and chemical properties for this compound are not available in the retrieved data. For a related compound, 2-methylpropanamide, some properties such as molecular weight and formula are provided .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anticancer Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . This suggests that our compound could potentially be used in cancer treatment research.
Anti-inflammatory Properties
Thiophene-based compounds are known to have anti-inflammatory properties . This could make our compound a potential candidate for research in treatments for inflammatory diseases.
Antimicrobial Properties
Thiophene derivatives also exhibit antimicrobial properties . This suggests that our compound could be used in the development of new antimicrobial agents.
Antihypertensive Properties
Thiophene-based compounds are known to have antihypertensive properties . This could make our compound a potential candidate for research in treatments for hypertension.
Anti-atherosclerotic Properties
Thiophene-based compounds are known to have anti-atherosclerotic properties . This suggests that our compound could be used in the development of new treatments for atherosclerosis.
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that our compound could have potential applications in these fields.
Organic Semiconductors and Electronics
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that our compound could be used in the development of new electronic devices.
Mechanism of Action
Target of Action
Thiophene-based compounds are known to have a wide range of biological targets due to their diverse biological activities . They have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Mode of Action
The exact mode of action can vary greatly depending on the specific thiophene-based compound and its biological target. For example, some thiophene-based compounds are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene-based compounds can affect a variety of biochemical pathways, again depending on the specific compound and its target. For instance, some compounds have been shown to inhibit urease, an enzyme that plays a crucial role in the nitrogen cycle .
Result of Action
The result of a compound’s action can be seen at the molecular and cellular level and can lead to various physiological effects. For example, some thiophene-based compounds have been shown to have anti-cancer properties, potentially leading to the death of cancer cells .
properties
IUPAC Name |
2-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)17(21)19-14-8-7-13-5-3-9-20(15(13)11-14)18(22)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWQIYZTMFWERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide |
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